Cas no 2680809-24-7 (Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate)

Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate
- EN300-28278972
- 2680809-24-7
- Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate
-
- インチ: 1S/C14H18FNO2/c1-11(15)13-8-5-9-16(13)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3
- InChIKey: GVEKMSYXHOZYQP-UHFFFAOYSA-N
- SMILES: FC(C)C1CCCN1C(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 251.13215698g/mol
- 同位素质量: 251.13215698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 29.5Ų
Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278972-0.5g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-28278972-1.0g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-28278972-1g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 1g |
$914.0 | 2023-09-09 | ||
Enamine | EN300-28278972-0.05g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28278972-0.1g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-28278972-5g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 5g |
$2650.0 | 2023-09-09 | ||
Enamine | EN300-28278972-10g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-28278972-2.5g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-28278972-5.0g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-28278972-10.0g |
benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |
2680809-24-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 |
Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylateに関する追加情報
Benzyl 2-(1-Fluoroethyl)pyrrolidine-1-carboxylate (CAS No. 2680809-24-7): A Comprehensive Overview
Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate (CAS No. 2680809-24-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate consists of a benzyl group attached to a pyrrolidine ring, which is further substituted with a 1-fluoroethyl group. The presence of the fluorine atom imparts unique chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. Fluorine atoms can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and receptor binding affinity. In the case of benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate, the fluorine substitution has been shown to enhance its stability and bioavailability, which are crucial factors for effective drug candidates.
One of the key areas where benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate has shown promise is in the treatment of neurological disorders. Research has indicated that this compound can modulate specific neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play critical roles in mood regulation, cognitive function, and motor control, making them important targets for therapeutic intervention.
In preclinical studies, benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate has demonstrated efficacy in animal models of depression and anxiety. The compound was found to exhibit antidepressant-like effects without significant side effects, suggesting its potential as a safer alternative to existing treatments. Additionally, preliminary data suggest that it may have neuroprotective properties, which could be beneficial in conditions such as Parkinson's disease and Alzheimer's disease.
The pharmacokinetic profile of benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate has also been extensively studied. It has been shown to have good oral bioavailability and a favorable distribution pattern, allowing it to reach target tissues effectively. Furthermore, its metabolic stability ensures that it remains active for an extended period, which is advantageous for maintaining therapeutic levels over time.
In addition to its potential therapeutic applications, benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate is also being explored as a tool compound in basic research. Its unique structure makes it useful for studying the interactions between small molecules and biological targets, providing insights into the mechanisms underlying various physiological processes.
The synthesis of benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate involves several well-established chemical reactions. The key steps include the formation of the pyrrolidine ring through a ring-closing metathesis reaction and the subsequent introduction of the fluorine atom via a selective fluorination process. These synthetic methods are scalable and can be adapted for large-scale production if needed.
Safety assessments have indicated that benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate is generally well-tolerated at therapeutic doses. However, as with any new compound, ongoing studies are necessary to fully understand its safety profile and potential side effects. Preclinical toxicity studies have not revealed any major concerns, but further clinical trials will be required to confirm its safety in humans.
In conclusion, benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate (CAS No. 2680809-24-7) represents an exciting advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research will continue to elucidate its full potential and pave the way for new treatments in various medical conditions.
2680809-24-7 (Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate) Related Products
- 2137656-85-8(1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)
- 2077926-27-1(2-Chloro-4-ethynylbenzonitrile)
- 2229316-76-9(2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)
- 7361-79-7(5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)
- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)
- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)
- 1344582-36-0((2S)-4-(4-bromo-2-methylphenyl)butan-2-amine)
- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)
- 1805611-54-4(2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetic acid)




